![molecular formula C25H17BF4O B12818363 1,3-Diphenylbenzo[f]chromen-4-ium tetrafluoroborate CAS No. 35096-74-3](/img/structure/B12818363.png)
1,3-Diphenylbenzo[f]chromen-4-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenylbenzo[f]chromen-4-ium tetrafluoroborate is a chemical compound with the molecular formula C25H17BF4OThis compound is characterized by the presence of a benzo[f]chromen-4-ium core with diphenyl substituents and a tetrafluoroborate counterion .
Preparation Methods
The synthesis of 1,3-Diphenylbenzo[f]chromen-4-ium tetrafluoroborate typically involves cyclization reactions. One common method includes the regioselective nucleophilic addition of bisnucleophiles to a precursor molecule, followed by intramolecular cyclocondensation . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as silver tetrafluoroborate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,3-Diphenylbenzo[f]chromen-4-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where one or more substituents are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1,3-Diphenylbenzo[f]chromen-4-ium tetrafluoroborate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Diphenylbenzo[f]chromen-4-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. It can act as an electrophile in various reactions, facilitating the formation of new chemical bonds . The exact molecular targets and pathways depend on the specific application and the biological or chemical system in which it is used .
Comparison with Similar Compounds
1,3-Diphenylbenzo[f]chromen-4-ium tetrafluoroborate can be compared with other similar compounds such as:
1,3-Diphenyl-2,3-dihydro-1H-benzo[d][1,3]dithiole-1,3-dinium bis(tetrafluoroborate): This compound has a similar core structure but with different substituents and properties.
2,6-Diphenylbenzo[1,2-d4,5-d′]bisthiazole: Another related compound with distinct structural features and applications. The uniqueness of this compound lies in its specific structural arrangement and the presence of the tetrafluoroborate counterion, which imparts unique chemical and physical properties.
Properties
CAS No. |
35096-74-3 |
|---|---|
Molecular Formula |
C25H17BF4O |
Molecular Weight |
420.2 g/mol |
IUPAC Name |
1,3-diphenylbenzo[f]chromen-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C25H17O.BF4/c1-3-9-18(10-4-1)22-17-24(20-12-5-2-6-13-20)26-23-16-15-19-11-7-8-14-21(19)25(22)23;2-1(3,4)5/h1-17H;/q+1;-1 |
InChI Key |
AYYBDPIRHYGZHO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12818282.png)

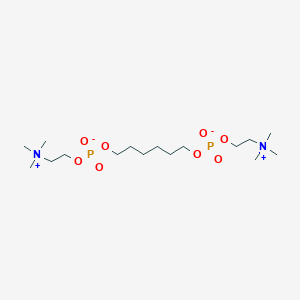
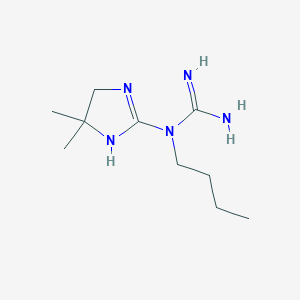

![(5S,6R)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12818326.png)
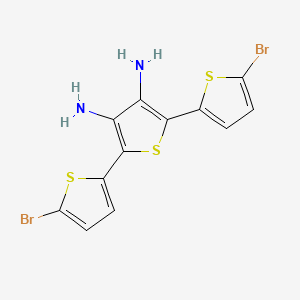
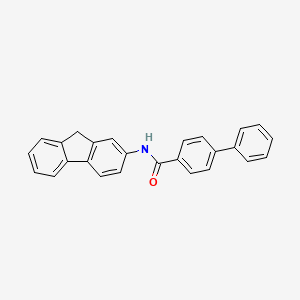
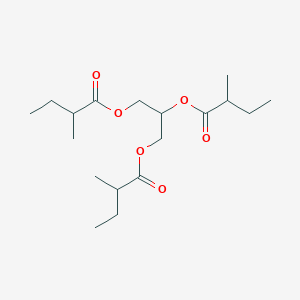

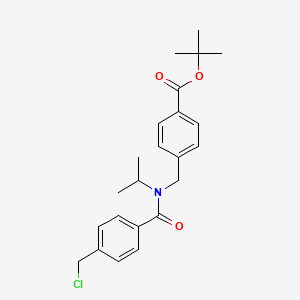
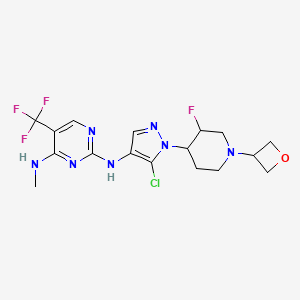
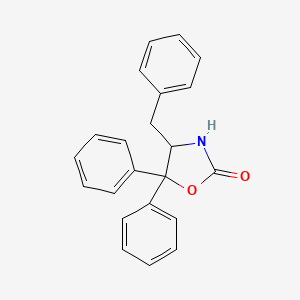
![(6S)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12818380.png)
